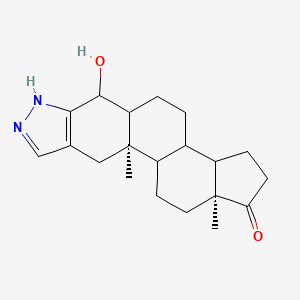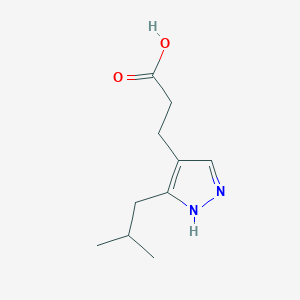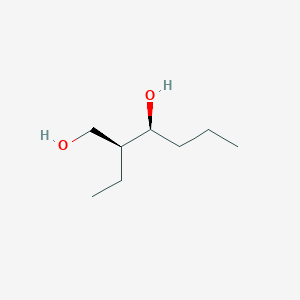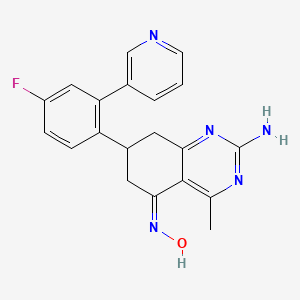
Hsp90-IN-89
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hsp90-IN-89 is a small-molecule inhibitor targeting Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding, stability, and function of many proteins, including those associated with cancer progression. Hsp90 inhibitors like this compound are being explored for their potential in cancer therapy due to their ability to disrupt multiple signaling pathways simultaneously .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-89 typically involves multi-step organic synthesis. The process starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques like crystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions
Hsp90-IN-89 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Hsp90-IN-89 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein folding and stability.
Biology: Investigates the role of Hsp90 in cellular processes and disease mechanisms.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit multiple signaling pathways involved in tumor growth and survival
Industry: Utilized in the development of new drugs and therapeutic strategies.
作用机制
Hsp90-IN-89 exerts its effects by binding to the ATP-binding domain of Hsp90, preventing the chaperone from undergoing conformational changes necessary for its function. This leads to the destabilization and degradation of client proteins, many of which are involved in cancer cell growth and survival. The inhibition of Hsp90 disrupts multiple signaling pathways, making it a promising target for cancer therapy .
相似化合物的比较
Similar Compounds
Similar compounds to Hsp90-IN-89 include:
Geldanamycin: A natural product that inhibits Hsp90 by binding to its ATP-binding domain.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: Another natural product that inhibits Hsp90 by binding to its ATP-binding domain.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for Hsp90, which may result in fewer off-target effects compared to other Hsp90 inhibitors. Additionally, its synthetic accessibility and potential for optimization make it a valuable compound for further research and development .
属性
分子式 |
C20H18FN5O |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
(NZ)-N-[2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-ylidene]hydroxylamine |
InChI |
InChI=1S/C20H18FN5O/c1-11-19-17(25-20(22)24-11)7-13(8-18(19)26-27)15-5-4-14(21)9-16(15)12-3-2-6-23-10-12/h2-6,9-10,13,27H,7-8H2,1H3,(H2,22,24,25)/b26-18- |
InChI 键 |
KYIXUSLGFINPTC-ITYLOYPMSA-N |
手性 SMILES |
CC1=C\2C(=NC(=N1)N)CC(C/C2=N/O)C3=C(C=C(C=C3)F)C4=CN=CC=C4 |
规范 SMILES |
CC1=C2C(=NC(=N1)N)CC(CC2=NO)C3=C(C=C(C=C3)F)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
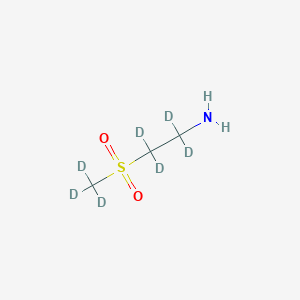
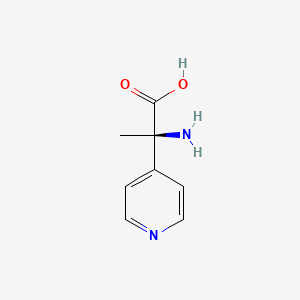
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)
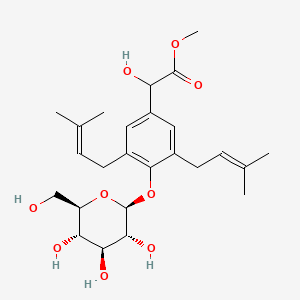

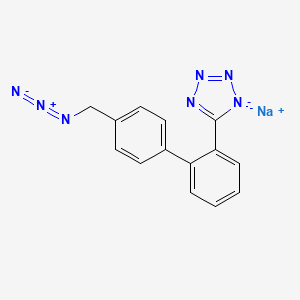
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
